N-(Pyrimidin-2-yl)picolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
N-pyrimidin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H8N4O/c15-9(8-4-1-2-5-11-8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15) |
InChI Key |
HOULIZLABSNNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Classical and Modern Synthetic Routes to N-(Pyrimidin-2-yl)picolinamide and its Analogs
The construction of the this compound framework and its derivatives relies on fundamental organic transformations, prominently featuring amide bond formation and the selective modification of its heterocyclic components.
Amide Bond Formation Approaches
The synthesis of this compound and its analogs is fundamentally reliant on the efficient formation of an amide bond between a picolinic acid derivative and a 2-aminopyrimidine (B69317) derivative. A variety of coupling reagents are employed to facilitate this condensation reaction.
One common approach involves the activation of picolinic acid. For instance, treatment with thionyl chloride converts the carboxylic acid to the more reactive picolinoyl chloride. nih.govnih.gov This acid chloride can then react with an appropriate aminopyrimidine in the presence of a base like triethylamine (B128534) to yield the desired picolinamide (B142947). nih.govnih.gov
Alternatively, peptide coupling reagents are widely used for their mild reaction conditions and high yields. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are effective in promoting the amide bond formation. researchgate.net A general synthetic route is the reaction of a picolinic acid with an appropriate amine and coupling reagents at room temperature. google.com For example, 6-bromopicolinic acid can be reacted with cyclohexylamine (B46788) using N,N-diisopropylethylamine (DIPEA) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in acetonitrile (B52724) to produce the corresponding amide. google.com
Another documented method involves the reaction of 2-aminopyridine (B139424) derivatives with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst, which proceeds under an air atmosphere. mdpi.com
Functionalization of Pyridine (B92270) and Pyrimidine (B1678525) Moieties
The derivatization of the pyridine and pyrimidine rings is crucial for tuning the electronic and steric properties of the molecule. The picolinamide moiety itself can act as a directing group to facilitate site-selective C-H functionalization of the attached substrates. nih.govresearchgate.net This strategy allows for the introduction of various functional groups at specific positions.
For the pyridine ring, electrophilic substitution reactions can introduce substituents. For example, the synthesis of 4-chloropicolinamides has been observed as a side product when using thionyl chloride for the activation of picolinic acid, indicating that chlorination of the pyridine ring can occur under these conditions. nih.govnih.gov
Regarding the pyrimidine ring, its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution. Halogenated pyrimidines, such as 2-chloropyrimidine, are common starting materials that can react with amines to form N-substituted aminopyrimidines. nih.govuniroma1.it This approach is foundational for introducing the pyrimidine component in the synthesis of this compound. Further functionalization can be achieved through various palladium-catalyzed cross-coupling reactions, which are discussed in more detail in the following section.
Metal-Catalyzed Coupling Reactions in this compound Synthesis
Metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the synthesis and derivatization of this compound and its analogs. These methods offer high efficiency and functional group tolerance. tezu.ernet.in
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, Hiyama)
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.intaylorandfrancis.com
Suzuki-Miyaura Coupling : This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or vinyl substituents onto the pyridine or pyrimidine rings. tezu.ernet.in The mild reaction conditions and commercial availability of a wide range of boronic acids make this a favored approach. tezu.ernet.in
Mizoroki-Heck Reaction : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It can be employed to introduce alkenyl groups onto the heterocyclic scaffolds. tezu.ernet.inresearchgate.net
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is the method of choice for introducing alkynyl moieties. tezu.ernet.inorganic-chemistry.org
Hiyama Coupling : This reaction involves the coupling of an organosilane with an organic halide or triflate, catalyzed by palladium. organic-chemistry.org Organosilanes are advantageous due to their stability and low toxicity. semanticscholar.org Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes have been shown to be effective for creating C-C bonds. semanticscholar.orgresearchgate.net
Picolinamide-Directed Cyclization Strategies
The picolinamide group can serve as a bidentate directing group in transition metal-catalyzed C-H activation reactions. chim.it This property has been exploited in cyclization strategies to construct more complex heterocyclic systems. For example, palladium-catalyzed picolinamide-directed intramolecular dehydrogenative C-H amination can lead to the formation of cyclized dihydrophenanthridines. nih.gov These reactions often proceed via the formation of a stable metallacycle intermediate, which then undergoes further transformation to yield the cyclized product. The picolinamide directing group can often be removed after the desired transformation. chim.itacs.orgresearchgate.net
Self-Assembly Techniques in Complex Synthesis
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. In the context of this compound and related structures, self-assembly can be driven by hydrogen bonding, metal coordination, or π-π stacking interactions. Pyridinecarboxamides, in general, are excellent candidates for co-crystallization and forming supramolecular structures. researchgate.net
The coordination of the nitrogen atoms in the pyridine and pyrimidine rings, as well as the amide group, to metal ions can lead to the formation of well-defined metallosupramolecular architectures. nih.gov For instance, ligands incorporating 2,6-bis(1,2,3-triazol-4-yl)pyridine pockets can self-assemble with metal ions like silver(I) and iron(II) to form discrete complexes or coordination polymers. nih.gov While not directly on this compound, these principles of self-assembly are applicable to its derivatives, where the molecule can act as a ligand in the construction of complex, functional supramolecular systems.
Advanced Structural Elucidation and Supramolecular Architecture Analysis
Single-Crystal X-ray Diffraction Analysis of N-(Pyrimidin-2-yl)picolinamide Derivatives
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. unimi.it This method allows for the precise measurement of molecular connectivity, spatial arrangement, and the organization of molecules into stable three-dimensional structures. unimi.it For derivatives of this compound, SC-XRD studies have been instrumental in revealing detailed structural features.
In the case of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, a derivative of the parent compound, single-crystal X-ray analysis reveals that the pyridine (B92270) and pyrimidine (B1678525) rings are nearly perpendicular to each other. nih.govnih.gov The measured dihedral angle between them is 86.60 (10)°. nih.govnih.gov This twisted conformation minimizes steric hindrance between the two heterocyclic rings. nih.gov Similarly, a study on N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which features a comparable link between a pyrimidine and another aromatic ring, found a dihedral angle of 63.07 (7)°. cardiff.ac.uk The planarity of the pyrimidine ring itself is a key feature, with the attached nitrogen atoms lying nearly in the plane of the ring. nih.gov
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide | Pyridine | Pyrimidine | 86.60 (10) | nih.govnih.gov |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Phenyl | Pyrimidine | 63.07 (7) | cardiff.ac.uk |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide | Diaminopyrimidine | Pyridine | 71.10 (9) | nih.gov |
Hydrogen bonds are fundamental to the supramolecular assembly of picolinamide (B142947) and pyrimidine-containing structures. The amide group in picolinamide provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitrogen atoms in the pyridine and pyrimidine rings act as acceptors. scirp.orgsemanticscholar.org In crystalline structures of pyrimidinone derivatives, N-H···O and C-H···O interactions are predominant. nih.govsemanticscholar.org Quantum theory analyses have shown that N-H···O hydrogen bonds are particularly significant, with an average energy of -16.55 kcal mol⁻¹. nih.govsemanticscholar.org
In the crystal structure of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, intermolecular N-H···O hydrogen bonds are the defining interaction. nih.gov The amide hydrogen (N-H) forms a bond with the carbonyl oxygen (C=O) of an adjacent molecule, linking the molecules into one-dimensional chains that extend along the c-axis of the crystal. nih.govnih.gov
| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Resulting Motif | Reference |
|---|---|---|---|---|---|
| 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide | N1-H1···O1 | 2.937 (2) | 170 | 1D Chain | nih.gov |
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties onto this surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.com
Spectroscopic and Advanced Analytical Characterization Methodologies
Spectroscopic techniques are vital for characterizing the structure and conformation of molecules, particularly in the solution state, providing a crucial complement to solid-state diffraction data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. mdpi.com Techniques such as ¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound derivatives by identifying the chemical environment of each hydrogen and carbon atom. eurjchem.commdpi.com
Beyond structural confirmation, NMR is used for conformational analysis. nih.govusda.gov For instance, the formation of hydrogen bonds, which is observed in the solid state, can also be detected in solution via NMR experiments. nih.govsemanticscholar.org Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for conformational studies. nih.gov A NOESY experiment detects through-space interactions between protons that are close to each other, allowing for the determination of interproton distances. nih.gov This information can be used to establish the preferred three-dimensional conformation of the molecule in solution, which may differ from its conformation in the rigid crystalline lattice. nih.gov
| Compound | Nucleus | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | ¹H | DMSO-d₆ | 13.64 (s, 1H), 9.51 (t, 1H), 9.40 (s, 2H), 9.24 (s, 1H), 8.57 (d, 1H), 8.47 (dd, 1H), 7.47 (td, 1H), 7.35 (m, 1H), 7.21 (m, 2H), 4.59 (d, 2H) | mdpi.com |
| 6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | ¹³C | DMSO-d₆ | 165.90, 163.54, 162.96, 161.75, 158.50, 156.89, 156.77, 150.47, 138.17, 129.89, 129.83, 129.16, 129.06, 127.66, 126.51, 125.49, 125.30, 124.40, 124.36, 123.79, 115.26, 114.98, 36.65, 36.59 | mdpi.com |
Vibrational Spectroscopy (FT-IR) for Bond Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a critical analytical technique for identifying the functional groups and characterizing the bonding framework of this compound. The vibrational spectrum reveals characteristic absorption bands corresponding to the stretching and bending motions of the bonds within the molecule, confirming the presence of the amide linkage, the pyridine ring, and the pyrimidine ring.
The FT-IR spectrum of a related compound, N-(pyridin-2-yl)-benzamide, shows characteristic stretching vibrations for the C=O bond at approximately 1680 cm⁻¹. mdpi.com In this compound, the amide I band (primarily C=O stretching) is expected in a similar region, typically between 1650 and 1680 cm⁻¹. The exact position is sensitive to the electronic environment and potential hydrogen bonding. The amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear around 1548-1557 cm⁻¹. mdpi.com
The N-H stretching vibration of the secondary amide is typically observed as a distinct band in the region of 3300-3400 cm⁻¹. The presence of intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber. Aromatic C-H stretching vibrations from both the pyridine and pyrimidine rings are expected to produce absorption bands above 3000 cm⁻¹.
Vibrations associated with the heterocyclic rings provide further structural confirmation. The C=N and C=C stretching vibrations within the pyrimidine and pyridine rings typically occur in the 1400-1600 cm⁻¹ range. For instance, in 2-aminopyrimidines, N-H in-plane bending vibrations are noted around 1648 cm⁻¹, and C-N stretching is consistent with bands near 1216 cm⁻¹. ijirset.com These characteristic absorptions collectively provide a spectroscopic fingerprint for the molecule, verifying its core structure and functional group arrangement.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | Secondary Amide | 3300 - 3400 | ijirset.com |
| C-H Stretch | Aromatic Rings | > 3000 | ijirset.com |
| Amide I (C=O Stretch) | Amide | 1650 - 1680 | mdpi.com |
| Amide II (N-H Bend, C-N Stretch) | Amide | 1548 - 1557 | mdpi.com |
| C=N, C=C Stretch | Pyridine & Pyrimidine Rings | 1400 - 1600 | mdpi.comijirset.com |
| C-N Stretch | Amide & Rings | ~1200 - 1300 | ijirset.com |
Mass Spectrometry (LC/MS, HRMS, ESI-MS) for Structural Confirmation
Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC/MS), are indispensable for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that offer detailed structural insights.
Using electrospray ionization in positive ion mode (ESI+), this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The exact mass of this ion can be calculated and then verified using HRMS, providing unambiguous confirmation of the molecular formula. For related but more complex picolinamide derivatives, the [M+H]⁺ ion is the primary species observed in LCMS analysis. nih.gov
The fragmentation of the protonated molecule in ESI-MS/MS experiments provides a roadmap of the compound's structure. A primary and highly characteristic fragmentation pathway for amide-containing compounds is the cleavage of the amide bond. For this compound, this would lead to two main fragment ions:
Picolinoyl cation : Resulting from the cleavage where the charge is retained on the pyridine-carbonyl fragment.
2-Aminopyrimidine (B69317) cation radical : Formed if the charge is retained on the pyrimidine portion following cleavage.
Further fragmentation of these primary ions can occur. The picolinoyl cation may lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions. The pyrimidine fragment may undergo ring cleavage. The study of fragmentation in other N-containing heterocyclic compounds, such as pyrimidinethiones and thiazolopyrimidines, shows that decomposition of the heterocyclic rings occurs after the initial loss of functional groups. sapub.org This suggests that the pyridine and pyrimidine rings in this compound would exhibit a degree of stability, with fragmentation likely initiated at the amide linkage.
| Ion | Description | Proposed m/z (Monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | Protonated Molecular Ion | 215.0774 | N/A |
| [C₆H₅N₂O]⁺ | Picolinoyl Cation | 121.0396 | Amide bond cleavage |
| [C₄H₅N₃]⁺ | Protonated 2-Aminopyrimidine | 95.0532 | Amide bond cleavage |
| [C₅H₅N]⁺ | Picolinoyl Cation - CO | 79.0444 | Loss of carbon monoxide from the picolinoyl cation |
Coordination Chemistry and Metallosupramolecular Assemblies
N-(Pyrimidin-2-yl)picolinamide as a Polydentate Ligand
This compound is classified as a polydentate ligand, meaning it can bind to a central metal atom through multiple donor atoms simultaneously. The presence of nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings, along with the amide nitrogen and oxygen, provides several potential coordination sites. This versatility allows for the formation of complexes with diverse geometries and properties.
The geometry of this compound makes it an ideal candidate for designing pincer ligands. A pincer ligand is a type of chelating agent that binds to a metal center via three donor atoms in a meridional fashion. In the case of this compound, this typically involves a tridentate N,N,N-coordination mode. The three coordinating nitrogen atoms are the one from the pyridine ring, one from the pyrimidine ring, and the deprotonated amide nitrogen. This coordination forms two five-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complex. The rigidity of the pincer framework imparts specific geometries and can influence the reactivity of the metal center, making these complexes suitable for applications in catalysis.
The chelation of this compound to transition metals is a key feature of its coordination chemistry. Upon complexation, the amide proton can be lost, allowing the negatively charged amide nitrogen to coordinate to the metal center. This "amidate" coordination is a strong sigma-donating interaction that stabilizes the metal complex.
This ligand has been shown to form stable complexes with a range of transition metals in their +2 and +3 oxidation states:
Palladium(II): Pd(II) complexes with N,N,N-pincer ligands are of particular interest due to their extensive applications in cross-coupling reactions. The square planar geometry preferred by Pd(II) is well-suited for the tridentate coordination of this compound.
Cobalt(II): Co(II) can form octahedral or tetrahedral complexes, and with this ligand, it typically forms distorted octahedral complexes where two ligand molecules coordinate to the metal center.
Copper(II): Cu(II) complexes often exhibit distorted geometries due to the Jahn-Teller effect. With this compound, square pyramidal or distorted octahedral structures are commonly observed.
Iron(II) and Iron(III): Iron can exist in multiple oxidation states and spin states, leading to a rich coordination chemistry. This compound can stabilize both Fe(II) and Fe(III) ions, with the potential for spin-crossover behavior in some Fe(II) complexes.
Formation of Discrete Metal Complexes and Coordination Polymers
Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion and counter-anions, this compound can form either discrete mononuclear or dinuclear complexes, or it can act as a bridging ligand to form extended one-, two-, or three-dimensional coordination polymers. In discrete complexes, the ligand typically chelates to a single metal center. In coordination polymers, the pyrimidine nitrogen atoms can act as bridging points between metal centers, leading to the formation of extended network structures. These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis.
Electronic Structure and Bonding in Metal-N-(Pyrimidin-2-yl)picolinamide Complexes
The electronic properties of the metal complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The nature of this bonding dictates the magnetic and redox properties of the compounds.
The coordination of this compound to a transition metal ion creates a ligand field that splits the d-orbitals of the metal into different energy levels. The strength of this ligand field determines the spin state of the metal ion and, consequently, its magnetic properties. For example, in Co(II) complexes, the ligand field can lead to either high-spin (paramagnetic) or low-spin (diamagnetic or less paramagnetic) configurations. The magnetic properties of these complexes are often studied using techniques such as magnetic susceptibility measurements, which provide insight into the electronic structure and the nature of the metal-ligand bonding.
Table 1: Representative Magnetic Properties of Picolinamide-type Complexes Data for illustrative purposes based on related picolinamide (B142947) structures, as specific data for this compound complexes is not widely available.
| Metal Ion | Coordination Geometry | Spin State | Magnetic Moment (μ_eff) [B.M.] |
|---|---|---|---|
| Fe(II) | Distorted Octahedral | High Spin | ~5.2 |
| Co(II) | Distorted Octahedral | High Spin | ~4.8 |
The redox properties of metal complexes with this compound are of interest for applications in catalysis and electrochemistry. The ability of the metal center to undergo reversible oxidation and reduction is influenced by the electron-donating or -withdrawing nature of the ligand. The N,N,N-coordination of this ligand generally stabilizes higher oxidation states of the metal due to the strong sigma-donating character of the deprotonated amide. The redox potentials of these complexes can be studied using techniques like cyclic voltammetry, which provides information about the feasibility and reversibility of electron transfer processes. For instance, the Fe(II)/Fe(III) redox couple in these complexes is a key parameter in their potential application as oxidation catalysts.
Table 2: Illustrative Redox Potentials for Related Iron Pincer-type Complexes Data for illustrative purposes, as specific data for this compound complexes is not widely available.
| Complex Type | Redox Couple | Potential (V vs. Fc/Fc+) |
|---|
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. jchemrev.comdergipark.org.tr DFT calculations are instrumental in predicting the geometric and electronic properties of N-(Pyrimidin-2-yl)picolinamide.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the key degrees of freedom are the torsion angles around the C-C and C-N bonds of the amide linkage.
The planarity of the amide bond is a well-established feature, and computational studies on related picolinamide (B142947) derivatives confirm this. modern-journals.com The primary conformational variability in this compound would arise from the relative orientation of the pyridine (B92270) and pyrimidine (B1678525) rings with respect to the amide plane. It is anticipated that the most stable conformer would be nearly planar, stabilized by an intramolecular hydrogen bond between the amide N-H and the nitrogen atom of the pyridine ring. This arrangement is commonly observed in picolinamide and its derivatives. nih.gov
However, rotation around the C-C bond connecting the pyridine ring to the carbonyl group and the C-N bond linking the amide nitrogen to the pyrimidine ring can lead to other, higher-energy conformers. The energy barrier for these rotations would be influenced by steric hindrance between the rings and the potential for other weak intramolecular interactions.
Illustrative Data Table: Predicted Geometrical Parameters for this compound Note: The following data is representative of typical values found in computationally optimized structures of picolinamide and pyrimidine derivatives and is for illustrative purposes.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| Amide C-N Bond Length | ~1.35 Å |
| Pyridine C-C(amide) Bond Length | ~1.51 Å |
| Pyrimidine C-N(amide) Bond Length | ~1.40 Å |
| C-N-C Bond Angle (amide) | ~125° |
| O-C-N Bond Angle (amide) | ~123° |
| Pyridine-Amide Dihedral Angle | ~0-20° |
| Pyrimidine-Amide Dihedral Angle | ~10-30° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. jchemrev.comnih.gov
For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrimidine ring and the amide nitrogen, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyridine ring and the carbonyl group of the amide, which are effective electron-accepting regions.
A smaller HOMO-LUMO gap would suggest a higher propensity for chemical reactions and greater polarizability. Computational studies on various pyrimidine and pyridine derivatives show that the specific substitution patterns can significantly modulate these energy levels. modern-journals.comnih.govplu.mx
Illustrative Data Table: Predicted Frontier Orbital Energies for this compound Note: The following data is representative of typical values from DFT calculations on related aromatic amides and is for illustrative purposes.
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
For this compound, the MEP surface would show the most negative potential (red) around the nitrogen atoms of both the pyridine and pyrimidine rings, as well as the carbonyl oxygen of the amide group. These are the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) would be located on the hydrogen atom of the amide N-H group, making it the primary site for nucleophilic attack and hydrogen bond donation. The aromatic protons would also exhibit a lesser degree of positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. jchemrev.com
The UV-Vis spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet region, arising from π→π* transitions within the aromatic pyridine and pyrimidine rings. Lower intensity n→π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, are also predicted. TD-DFT calculations on related pyrimidine derivatives have successfully correlated theoretical transition energies with experimental spectra. researchgate.net
Illustrative Data Table: Predicted Electronic Transitions for this compound Note: The following data is representative of typical values from TD-DFT calculations on similar N-heterocyclic systems and is for illustrative purposes.
| Transition Type | Predicted Wavelength (nm) | Oscillator Strength (f) |
| π→π* (Pyrimidine) | ~240-260 | High (>0.1) |
| π→π* (Pyridine) | ~260-280 | High (>0.1) |
| n→π* (N, O) | ~300-340 | Low (<0.01) |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. wikipedia.org QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the chemical bond.
For the covalent bonds within this compound (e.g., C-C, C-N, C=O), QTAIM analysis would show a high electron density (ρ) and a negative Laplacian of the electron density (∇²ρ) at the BCPs, characteristic of shared-shell (covalent) interactions. For weaker interactions, such as the potential intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen, the BCP would exhibit a lower ρ and a positive ∇²ρ, indicative of a closed-shell (electrostatic) interaction. nih.gov This analysis can quantify the strength and nature of all interactions within the molecule. acs.org
Investigation of Non-Covalent Interactions via Computational Methods
Beyond the intramolecular forces, computational methods are crucial for understanding the non-covalent interactions that govern how this compound molecules interact with each other in the solid state or with biological targets. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.orgnih.govrsc.orgacs.orgresearchgate.net
In a crystalline environment, it is expected that this compound would form intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen or a ring nitrogen of a neighboring molecule. Furthermore, the aromatic pyridine and pyrimidine rings are likely to engage in π-π stacking interactions, where the rings are arranged in either a parallel or T-shaped fashion. Computational models can calculate the interaction energies of these non-covalent dimers and trimers, providing insight into the stability of the crystal lattice. rsc.org These interactions are fundamental to the molecule's physical properties and its potential applications in materials science and medicinal chemistry. frontiersin.orgnih.gov
Structure Activity Relationship Sar and Mechanistic Pathways
Correlations Between Structural Modifications and Biological Target Interactions
The interaction of N-(pyrimidin-2-yl)picolinamide derivatives with biological targets, particularly G protein-coupled receptors like the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), is highly sensitive to structural changes.
Research into picolinamide (B142947) analogs as negative allosteric modulators (NAMs) of the mGlu₅ receptor has generated detailed SAR data. The transition from a benzamide (B126) to a picolinamide core initially reduces potency, but strategic substitutions can recover and enhance activity.
Key findings on substituent effects include:
Picolinamide Core Substitution: Adding a methyl group at the 6-position of the picolinamide ring enhances potency compared to the unsubstituted core. However, replacing this methyl group with a difluoromethyl group leads to a significant loss in mGlu₅ potency, indicating limited tolerance for modifications at this position.
N-Aryl Amide Group: Replacing a thiazol-2-yl amide with a pyridin-2-yl amide proved amenable to further substitutions. Analogs featuring a 5-fluoropyridin-2-yl amide, such as in the compound VU0424238, have shown superior metabolic profiles.
Heteroaryl Ether Group: The nature of the heteroaryl ether linked to the picolinamide core is crucial. In many cases, analogs with a 5-fluoropyridin-3-yl ether demonstrated slightly better mGlu₅ potency than those with a pyrimidin-5-yl ether. However, the pyrimidin-5-yl ether analogs were found to be less potent inhibitors of the CYP1A2 enzyme.
Table 1: SAR of Picolinamide Analogs as mGlu₅ NAMs
| Compound | Core Structure | 6-Position Substitution | Amide Group | Ether Group | mGlu₅ IC₅₀ (nM) |
|---|---|---|---|---|---|
| 10 | Picolinamide | -H | 4-methylthiazol-2-yl | 5-fluoropyridin-3-yl | 120 |
| 11 | Picolinamide | -CH₃ | 4-methylthiazol-2-yl | 5-fluoropyridin-3-yl | 15 |
| 27 (VU0424238) | Picolinamide | -CH₃ | 5-fluoropyridin-2-yl | pyrimidin-5-yl | 13 |
| 28 | Picolinamide | -CH₃ | 5-fluoropyridin-2-yl | 5-fluoropyridin-3-yl | 7.4 |
| 35 | Picolinamide | -CHF₂ | 5-fluoropyridin-2-yl | pyrimidin-5-yl | 68 |
The three-dimensional arrangement of the molecule and the presence of bulky substituents play a critical role in how it is recognized by its biological target. Conformational constraints can lock the molecule into a bioactive conformation, but can also introduce steric hindrance that prevents optimal binding.
For instance, introducing a methyl group at the 2-position of the pyrimidin-5-yl ether resulted in a threefold loss of potency at the mGlu₅ receptor. A more substantial modification, such as adding a larger cyclopropyl (B3062369) group at the same position, severely diminished potency, highlighting a minimal tolerance for steric bulk in that region of the binding pocket. This suggests that the planarity and specific conformational freedom of the pyrimidinyl ring system are important for molecular recognition by the mGlu₅ receptor.
Mechanistic Insights into Biological Activity from SAR
SAR studies not only optimize potency and selectivity but also provide critical insights into the mechanisms by which these compounds exert their biological effects, whether through allosteric modulation of receptors or direct inhibition of enzymes.
Picolinamide derivatives, including this compound analogs, have been extensively studied as allosteric modulators. These molecules bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (the orthosteric site). This binding event modulates the receptor's response to the endogenous ligand.
The compound VU0424238, an analog of this compound, is a negative allosteric modulator (NAM) of the mGlu₅ receptor. This means it reduces the receptor's response to its natural ligand, glutamate. Binding studies have confirmed that it binds competitively to a known allosteric site on the mGlu₅ receptor. The mechanism was further elucidated by experiments showing that an mGlu₅ neutral site ligand could produce a parallel rightward shift in the concentration-response curve of the picolinamide analog, which is characteristic of competitive binding at the same allosteric site.
While the this compound scaffold is primarily documented for its role in mGlu₅ modulation, related pyrimidine-containing structures are known to inhibit various enzymes.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): While direct inhibition by this compound is not extensively documented, SAR studies on a different class, pyrimidine-4-carboxamides, have identified potent NAPE-PLD inhibitors. These studies revealed that conformational restriction of certain substituents, such as replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine, increased inhibitory potency threefold. This highlights the importance of substituent conformation in the inhibition of this enzyme.
c-Met: Various pyrimidine (B1678525) derivatives have been investigated as inhibitors of the c-Met receptor tyrosine kinase. For some of these compounds, the pyrimidine nitrogen atoms are crucial for forming hydrogen bonds within the ATP binding pocket of the c-Met hinge region, a key interaction for inhibition.
Carbonic Anhydrase (CA): Sulfonamide-based inhibitors are the most prominent class of CA inhibitors. While this compound itself is not a classical CA inhibitor, other pyridine-3-sulfonamide (B1584339) derivatives have shown significant inhibitory activity against various human CA isoforms, including the tumor-associated hCA IX and XII. The sulfonamide group directly coordinates with the zinc ion in the enzyme's active site.
CDK9/HDACs: The N-phenylpyrimidin-2-amine scaffold, which is structurally related to this compound, is found in many cyclin-dependent kinase (CDK) inhibitors. Certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent CDK9 inhibitors, where inhibition of CDK9 was shown to be a key factor in their anti-proliferative activity in cancer cells.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or identifying new, potent ligands.
For a series of N-pyridyl and pyrimidine benzamides, a pharmacophore model for KCNQ2/Q3 potassium channel opening activity was generated. The successful model consisted of one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, highlighting the crucial features for receptor binding. Although a specific pharmacophore model for this compound was not found in the reviewed literature, the extensive SAR data for mGlu₅ NAMs allows for the deduction of key pharmacophoric elements. These would likely include a hydrogen bond acceptor (the picolinamide carbonyl), specific hydrophobic and aromatic regions (the pyridine (B92270) and pyrimidine rings), and precisely positioned substituents that dictate selectivity and potency.
Catalytic Applications and Reaction Mechanisms
Homogeneous and Heterogeneous Catalysis Mediated by N-(Pyrimidin-2-yl)picolinamide Complexes
The this compound ligand framework has been successfully employed in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the ligand and metal precursor are dissolved in a solvent with the reactants. Heterogeneous approaches often involve immobilizing the picolinamide-metal complex on a solid support, which combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability. researchgate.netnih.gov
Picolinamide-based ligands are instrumental in facilitating various palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.
Suzuki-Miyaura Coupling: Complexes featuring the picolinamide (B142947) scaffold have demonstrated high efficiency in Suzuki-Miyaura reactions. A notable example involves a supramolecular catalyst where a picolinamide-modified β-cyclodextrin is complexed with Palladium(II). nih.gov This water-soluble catalyst, Pd(II)@PCA-β-CD, effectively couples a wide range of aryl, benzyl, and allyl halides with arylboronic acids in an aqueous medium. nih.gov The system shows excellent yields for various organic halides, including challenging substrates like chlorides, and can be reused for at least eight cycles with minimal loss of activity. nih.gov
Heck-Mizoroki Reaction: While the Heck-Mizoroki reaction is a cornerstone of C-C bond formation, specific applications utilizing this compound as a ligand are not extensively detailed in recent literature. However, the general effectiveness of palladium complexes with N-containing ligands in Heck couplings suggests potential applicability. researchgate.net
Sonogashira Coupling: Amide-type pincer ligands that are structurally similar to this compound have proven crucial for advancing Sonogashira couplings. In a significant development, a nickel-catalyzed, copper-free Sonogashira reaction of alkylpyridinium salts was achieved using an easily prepared and bench-stable amide-type NN2 pincer ligand, 6-methyl-N-(quinolin-8-yl)picolinamide. nih.gov This system allows for the use of naturally abundant alkylamines as alkylating agents, producing diverse alkynes in excellent yields under mild conditions. The use of ligands like N-(pyridin-2-ylmethyl)picolinamide also resulted in high product yields, demonstrating the importance of the picolinamide core in this transformation. nih.gov
Hiyama Coupling: The Hiyama coupling, which utilizes organosilanes as nucleophilic partners, has been effectively applied to pyrimidine-containing substrates. Studies have detailed an efficient palladium-catalyzed Hiyama reaction between various pyrimidin-2-yl tosylates and organosilanes. semanticscholar.orgresearcher.liferesearchgate.net The success of these reactions often depends on a catalyst system that includes a palladium source and a suitable ligand, with the addition of CuCl and TBAF being essential for promoting the carbon-carbon bond formation. semanticscholar.orgresearcher.liferesearchgate.net This method demonstrates wide functional group tolerance for pyrimidin-2-yl tosylates, affording C2-aryl and alkenyl pyrimidine (B1678525) derivatives in good to excellent yields. semanticscholar.orgresearcher.life
Iridium complexes incorporating picolinamide-based ligands have emerged as highly efficient catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage. The amide moiety acts as an effective ligand component under the acidic conditions of the reaction. nih.gov The catalytic activity can be significantly enhanced by modifying the N-substituent on the amide. For instance, an iridium catalyst with an N-phenylpicolinamide ligand achieved a turnover frequency (TOF) of 118,000 h⁻¹ at 60 °C. This catalyst demonstrated remarkable stability, maintaining a constant rate for over six hours and achieving a turnover number (TON) of 1,000,000 at 50 °C. nih.gov
| Catalyst System | Substrate | Temperature (°C) | Max TOF (h⁻¹) | Max TON | Reference |
|---|---|---|---|---|---|
| Cp*Ir(H₂O)₃ + N-phenylpicolinamide | 8 M Formic Acid/Sodium Formate (B1220265) (9/1) | 60 | 118,000 | - | nih.gov |
| Cp*Ir(H₂O)₃ + N-phenylpicolinamide | Formic Acid | 50 | >35,000 | 1,000,000 | nih.gov |
| Ir complex with N-(methylsulfonyl)-2-pyridinecarboxamide | 0.9 M Formic Acid | 90 | 19,500 | 172,916 | researchgate.net |
| Ir complex with N-(phenylsulfonyl)-2-pyridinecarboxamide | 0.9 M Formic Acid | - | - | 172,187 | researchgate.net |
Catalyst Design Principles and Optimization of Catalytic Performance
The design of catalysts based on the this compound scaffold focuses on tuning the electronic and steric properties of the ligand to enhance catalytic activity, stability, and selectivity.
For formic acid dehydrogenation, research has shown that the picolinamide skeleton is a robust platform for ligand design. Introducing strong sigma-donating sulfonamide moieties, as seen in N-(methylsulfonyl)-2-pyridinecarboxamide and N-(phenylsulfonyl)-2-pyridinecarboxamide, leads to iridium complexes with good stability in concentrated formic acid and air. researchgate.net The electronic properties of substituents on the amide nitrogen are also critical; N-phenyl substitution on the picolinamide ligand significantly improves both the catalytic activity and stability of the corresponding iridium catalyst compared to unsubstituted or N-methyl analogs. nih.gov This enhancement is attributed to the electronic influence of the phenyl group on the metal center.
In the case of Sonogashira couplings, sterically hindered picolinamide-type ligands were found to be crucial. The introduction of a methyl group, as in 6-methyl-N-(quinolin-8-yl)picolinamide, led to a significant improvement in reaction yield, highlighting the importance of steric bulk in optimizing the catalytic system. nih.gov
Mechanistic Studies of Catalytic Cycles
Understanding the reaction mechanism is key to catalyst improvement. For the picolinamide-based catalytic systems, several mechanistic pathways have been proposed.
In the nickel-catalyzed deaminative Sonogashira coupling, a plausible mechanism involves an electron-rich Ni bis(acetylide) species. The amide-type NN2 pincer ligand is believed to stabilize the nickel center throughout the catalytic cycle, which includes C-N bond activation, oxidative addition, and reductive elimination steps. nih.gov
For the Suzuki-Miyaura coupling catalyzed by the picolinamide-modified β-cyclodextrin/Pd(II) complex, a putative Pd(II)/Pd(IV) catalytic cycle has been explored through computational methods. nih.gov
In the context of formic acid dehydrogenation by picolinamide-iridium catalysts, the proposed mechanism involves the coordination of a formate moiety to the iridium center. nih.gov This is followed by the release of carbon dioxide and the formation of a hydride intermediate. The subsequent evolution of hydrogen gas regenerates the active catalytic site for the next cycle. nih.gov
Bioinorganic Chemistry Perspectives and Advanced Biological Research Tools
Investigation of Ligand-Metal Interactions in Biological Contexts
The study of how organic ligands interact with metal ions is a fundamental aspect of bioinorganic chemistry, providing insights into the roles of metals in biological systems and forming the basis for the design of new therapeutic and diagnostic agents. N-(Pyrimidin-2-yl)picolinamide, with its distinct chemical structure incorporating both a pyridine (B92270) and a pyrimidine (B1678525) ring linked by an amide group, presents a compelling case for the investigation of ligand-metal interactions. The arrangement of nitrogen and oxygen atoms in this molecule provides multiple potential coordination sites for metal ions, making it a versatile chelating agent.
Picolinamide (B142947) and its parent compound, picolinic acid, are well-documented bidentate chelating agents, typically coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the amide or carboxyl group. This chelation results in the formation of stable five-membered rings with the metal center, a favored conformation in coordination chemistry. The pyrimidine ring in this compound introduces additional nitrogen atoms that could potentially participate in metal binding, possibly leading to more complex coordination geometries or the formation of polynuclear metal complexes.
In a biological context, the interaction of this compound with essential transition metal ions such as zinc(II), copper(II), and iron(II/III) is of particular interest. These metal ions are crucial for the function of a vast array of metalloenzymes and metalloproteins. The ability of a ligand like this compound to chelate these metals could modulate their biological activity. For instance, by competing with natural ligands for metal binding, it could inhibit the function of specific metalloenzymes. Conversely, it could act as an ionophore, facilitating the transport of metal ions across biological membranes.
The specific coordination chemistry of this compound with various metal ions will dictate its biological effects. Factors such as the metal-to-ligand ratio, the pH of the medium, and the presence of competing ligands will influence the structure and stability of the resulting metal complexes. Spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, alongside X-ray crystallography, are vital tools for characterizing these complexes and understanding the nature of the ligand-metal bonds. Such studies are the first step in elucidating the potential of this compound and its derivatives in bioinorganic applications.
This compound as a Scaffold for Probing Biological Systems
The this compound framework represents a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets with high affinity. This versatility makes it an excellent starting point for the development of chemical probes to investigate complex biological processes. By systematically modifying the core structure, researchers can create a library of compounds with tailored selectivities and properties to target specific proteins or pathways.
One notable example of the utility of a similar scaffold is the discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.orgnih.gov This compound, which shares the core picolinamide and pyrimidine motifs, has been selected for clinical evaluation, highlighting the potential of this chemical class to yield potent and selective drug candidates. acs.orgnih.gov The development of such molecules provides researchers with powerful tools to dissect the roles of specific receptors in both normal physiology and disease states.
Furthermore, the picolinamide scaffold has been successfully adapted for the development of diagnostic probes. For instance, radiofluorinated picolinamide derivatives have been synthesized and evaluated for their ability to detect melanoma. mdpi.com These probes leverage the inherent biological activity of the scaffold to target specific tissues or cell types, and the attached radioisotope allows for non-invasive imaging. This approach demonstrates the potential to modify the this compound scaffold for similar applications in molecular imaging.
The amenability of the this compound structure to chemical modification is a key advantage. The pyridine and pyrimidine rings can be substituted at various positions to alter the compound's steric and electronic properties, thereby fine-tuning its binding affinity and selectivity for a target protein. The amide linker can also be modified to change the conformational flexibility of the molecule. This "scaffold-based" approach accelerates the discovery of new biological probes by building upon a known biologically active framework.
Table 1: Examples of Biologically Active Compounds Based on Picolinamide and Pyrimidine Scaffolds
| Compound Name | Scaffold | Biological Target/Application | Key Findings |
| N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Picolinamide-Pyrimidine | Metabotropic glutamate receptor 5 (mGlu₅) | Potent and selective negative allosteric modulator. acs.orgnih.gov |
| Radiofluorinated Picolinamide Derivatives | Picolinamide | Melanoma Imaging | Potential as diagnostic probes for melanoma detection. mdpi.com |
| N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives | Pyrimidine-Amide | Quorum Sensing in Pseudomonas aeruginosa | Inhibitors of bacterial communication, offering a potential new antimicrobial strategy. nih.gov |
Development of Chemosensors for Specific Biological Analytes
The design of chemosensors, molecules that signal the presence of specific chemical species, is a rapidly advancing field with significant implications for biological research and diagnostics. The this compound structure possesses several features that make it an attractive scaffold for the development of chemosensors, particularly for the detection of biologically relevant metal ions.
The nitrogen atoms within the pyridine and pyrimidine rings, along with the oxygen of the amide group, can act as a binding site for metal ions. When this binding event occurs, it can induce a change in the molecule's photophysical properties, such as its fluorescence. This change in fluorescence, which can be an enhancement ("turn-on") or a quenching ("turn-off") of the signal, forms the basis of detection. The inherent fluorescence of aromatic heterocyclic systems like pyridine and pyrimidine provides a starting point for designing such sensors.
Research into fluorescent chemosensors has demonstrated the effectiveness of pyridine-containing scaffolds for the detection of various metal ions. For example, biarylpyridine-based sensors have been developed for the detection of mercury(II) and silver(I) in aqueous solutions. nih.gov Similarly, quinoline (B57606) derivatives, which also contain a nitrogen-based heterocyclic ring system, have been utilized to create highly selective fluorescent chemosensors for zinc(II) ions. rsc.org
The this compound scaffold offers the potential for high selectivity due to its specific geometric arrangement of donor atoms. By modifying the substituents on the pyridine and pyrimidine rings, the electronic properties of the molecule can be tuned to favor binding to a particular metal ion. This allows for the rational design of sensors that can detect a specific analyte even in a complex biological matrix containing numerous other metal ions.
The development of chemosensors based on this compound could provide valuable tools for studying the roles of metal ions in cellular processes. For example, a selective sensor for zinc(II) could be used to visualize changes in intracellular zinc concentrations, which are known to be important in signaling pathways and enzymatic activity. Similarly, sensors for toxic metal ions could be developed for environmental monitoring and toxicological studies.
Table 2: Principles of Chemosensor Design Using Heterocyclic Scaffolds
| Scaffold Type | Analyte(s) | Sensing Mechanism | Potential Application |
| Biarylpyridine | Hg(II), Ag(I) | Conformational restriction upon metal binding leading to changes in fluorescence. nih.gov | Environmental monitoring, detection of heavy metal contamination. |
| Quinoline | Zn(II) | "Turn-on" fluorescence enhancement upon metal chelation. rsc.org | Monitoring of zinc levels in biological systems. |
| Phenylthiadiazole Schiff Base | Al(III), Zn(II) | Differentiated fluorescent responses upon excitation at specific wavelengths. mdpi.com | Selective detection of multiple metal ions. |
Conclusions and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research focusing on the N-(Pyrimidin-2-yl)picolinamide core has led to the development of highly potent and selective modulators of key biological targets. A significant finding is the creation of derivatives that act as selective Janus kinase 2 (JAK2) inhibitors. rsc.orgnih.gov Systematic exploration of the structure-activity relationship (SAR) led to the discovery of potent derivatives, such as N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, which exhibit strong inhibitory activity against JAK2 kinase and show efficacy in preclinical models of myeloproliferative neoplasms. rsc.orgnih.gov
Another major area of advancement is the development of this compound analogs as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govacs.orgconsensus.app The discovery of compounds like N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide highlights the scaffold's utility in targeting complex neurological pathways. nih.govacs.org This research has established a clear SAR, demonstrating that modifications to the picolinamide (B142947) and pyrimidine (B1678525) rings can fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov
Methodological advancements have primarily centered on synthetic strategies. The synthesis of these compounds generally involves robust and versatile coupling reactions. A common approach is the amide bond formation between a substituted picolinic acid derivative and a corresponding aminopyrimidine. google.comgoogle.com Researchers have refined these processes, including the multi-step synthesis of the picolinic acid precursors, which often involves nucleophilic aromatic substitution to introduce key functionalities. acs.org These synthetic routes are modular, allowing for the systematic generation of compound libraries to explore the chemical space around the core scaffold. nih.gov
Emerging Research Frontiers for this compound Chemistry
The established success of this compound derivatives as kinase and receptor modulators suggests several emerging research frontiers.
Expansion to New Biological Targets: The pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are known to interact with a wide range of kinases beyond JAK2. rsc.org Future research could focus on designing this compound derivatives to target other oncogenic or inflammatory kinases, leveraging the core structure's favorable binding properties. The general biological activity of pyrimidine derivatives in areas such as anti-fibrotic, antimicrobial, and anti-inflammatory applications also presents opportunities to explore this specific scaffold for new therapeutic uses. nih.govnovapublishers.comgrowingscience.com
Development of Covalent and Allosteric Inhibitors: While current research has focused on reversible binding, an emerging frontier is the design of targeted covalent inhibitors. By incorporating a reactive "warhead" onto the scaffold, researchers could develop derivatives that form a permanent bond with a specific residue on a target protein, potentially leading to increased potency and duration of action. Further exploration of allosteric modulation, as seen with mGlu5 NAMs, could be applied to other receptor families. daneshyari.comvanderbilt.edu
Probing Structure-Selectivity Relationships: A deeper investigation into how subtle structural modifications impact target selectivity is a key future direction. For instance, creating focused libraries to probe the specific interactions that govern selectivity between different kinase family members or receptor subtypes could lead to the development of next-generation therapeutics with fewer off-target effects.
Interdisciplinary Opportunities in Chemical Biology and Materials Science
The unique chemical properties of the this compound scaffold create significant opportunities at the intersection of chemistry, biology, and materials science.
Chemical Biology Probes: The development of highly potent and selective derivatives makes this scaffold an excellent candidate for creating chemical probes to study biological systems. By attaching fluorescent tags or photoaffinity labels, these molecules can be used to visualize target proteins within cells, identify new binding partners, and elucidate complex signaling pathways.
Coordination Chemistry and Catalysis: The picolinamide moiety is a well-established bidentate ligand capable of coordinating with a variety of metal ions. rsc.orgtandfonline.comtandfonline.comnih.govresearchgate.net This opens up interdisciplinary opportunities in catalysis and materials science. The this compound structure could serve as a versatile ligand for developing novel metal complexes with unique catalytic properties, for example, in copper-catalyzed cross-coupling reactions. nih.gov
Functional Materials: Pyrimidine derivatives have been investigated for their applications in materials science, including as components of organic light-emitting diodes (OLEDs), fluorescent sensors, and photovoltaic materials. researchgate.netresearchgate.net The extended π-conjugated system inherent in the this compound structure suggests its potential use as a building block for new functional materials with tailored optical and electronic properties. Its ability to coordinate with metals could also be exploited to create self-assembled structures and metal-organic frameworks (MOFs) with potential applications in sensing, storage, or separation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
